molecular formula C9H7N3O4S B2802266 1-(4-Nitrophenyl)sulfonylpyrazole CAS No. 357932-86-6

1-(4-Nitrophenyl)sulfonylpyrazole

Cat. No. B2802266
CAS RN: 357932-86-6
M. Wt: 253.23
InChI Key: NBWIABAYKSJVQT-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)sulfonylpyrazole” is a chemical compound with the molecular formula C9H7N3O4S . It is used in laboratory settings for various chemical reactions .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “this compound”, has been extensively studied . A common route involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds . Another method involves the reaction of vinyl azide, aldehyde, and tosylhydrazine to afford 3,4,5-trisubstituted 1H-pyrazoles .


Chemical Reactions Analysis

The nitrophenyl group in “this compound” can undergo various chemical reactions. For instance, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .

Future Directions

The future directions for “1-(4-Nitrophenyl)sulfonylpyrazole” could involve further exploration of its synthesis, chemical reactions, and potential applications. The use of nitrophenyl compounds in the development of pharmaceuticals and the study of their mechanisms of action are areas of ongoing research .

properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-12(14)8-2-4-9(5-3-8)17(15,16)11-7-1-6-10-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWIABAYKSJVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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